AR524

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

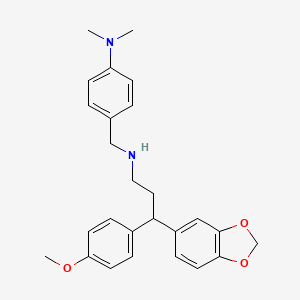

C26H30N2O3 |

|---|---|

Poids moléculaire |

418.5 g/mol |

Nom IUPAC |

4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C26H30N2O3/c1-28(2)22-9-4-19(5-10-22)17-27-15-14-24(20-6-11-23(29-3)12-7-20)21-8-13-25-26(16-21)31-18-30-25/h4-13,16,24,27H,14-15,17-18H2,1-3H3 |

Clé InChI |

IOXKWQCUPAREHR-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=CC=C(C=C1)CNCCC(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Golgi Mannosidase Inhibitors

Disclaimer: Extensive searches for a compound specifically named "AR524 Golgi mannosidase inhibitor" did not yield any specific results. Therefore, this guide will provide a comprehensive overview of the mechanism of action for Golgi mannosidase II (GMII) inhibitors in general, drawing upon established research in the field. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Golgi Mannosidase II and N-linked Glycosylation

N-linked glycosylation is a critical post-translational modification of proteins that occurs in the endoplasmic reticulum (ER) and Golgi apparatus. This process is essential for the proper folding, trafficking, and function of many proteins.[1] Golgi α-mannosidase II (GMII) is a key enzyme in the maturation of N-glycans.[2] It is a glycosyl hydrolase that resides in the Golgi apparatus and plays a pivotal role in the conversion of high-mannose N-glycans to complex N-glycans.[3] Specifically, GMII catalyzes the removal of two mannose residues from the GlcNAcMan5GlcNAc2 intermediate, a committed step in the synthesis of complex N-glycans.[4] Altered glycosylation patterns on the cell surface are associated with various diseases, including cancer, making GMII a significant target for therapeutic intervention.[3][5]

Core Mechanism of Action of Golgi Mannosidase II Inhibitors

Golgi mannosidase II inhibitors are compounds that block the enzymatic activity of GMII, thereby disrupting the N-linked glycosylation pathway.[3] These inhibitors are typically small molecules that mimic the transition state of the mannose substrate, allowing them to bind with high affinity to the active site of the enzyme.[6][7]

The catalytic mechanism of GMII, a retaining Family 38 glycosylhydrolase, involves a two-stage process facilitated by two carboxylic acid residues in the active site: one acting as a catalytic nucleophile and the other as a general acid/base catalyst.[5][8] The inhibition of this process by compounds like swainsonine and mannostatin A is a result of their ability to bind to the active site, preventing the natural substrate from being processed.[5][7] This leads to the accumulation of hybrid-type N-glycans and a decrease in the formation of complex N-glycans on glycoproteins.[4][5]

Consequences of Golgi Mannosidase II Inhibition

The primary consequence of GMII inhibition is the alteration of the glycan structures on cell surface proteins. This leads to an accumulation of hybrid-type glycan structures at the expense of complex-type glycans.[4][5] These changes in cell surface glycosylation can have profound biological effects, including:

-

Inhibition of Cancer Growth and Metastasis: Aberrant glycosylation is a hallmark of cancer cells and is associated with tumor progression and metastasis.[3] Inhibition of GMII has been shown to reduce tumor growth and metastasis in preclinical and preliminary clinical studies.[4]

-

Immunomodulation: The alteration of cell surface glycans can modulate the immune response.[7] For instance, some GMII inhibitors can stimulate macrophage activity.[7]

-

Antiviral Activity: Many viruses rely on the host cell's glycosylation machinery for the proper folding and function of their envelope glycoproteins.[3] Inhibition of N-linked glycosylation can interfere with viral replication and infectivity.[3][9]

Known Inhibitors of Golgi Mannosidase II

Several compounds have been identified as inhibitors of Golgi mannosidase II. A summary of some of these inhibitors is presented in the table below.

| Inhibitor | Type | Mechanism of Action | Reported Effects |

| Swainsonine | Indolizidine alkaloid | Potent, reversible inhibitor of Golgi α-mannosidase II and lysosomal α-mannosidase.[6][7] Mimics the mannosyl cation intermediate.[6] | Reduces tumor growth and metastasis; immunomodulatory effects.[4][7] |

| Deoxymannojirimycin (DMJ) | Mannose analogue | Inhibitor of Golgi α-mannosidase I and II.[10][11] | Induces endoplasmic reticulum stress and apoptosis in cancer cells.[11] |

| Mannostatin A | Aminocyclopentitol | Potent, reversible, competitive inhibitor of Golgi α-mannosidase II.[5] | Blocks the processing of viral hemagglutinin and causes accumulation of hybrid-type oligosaccharides.[5] |

| ACK900 | Indolizidine-based compound | Selective inhibitor of human Golgi α-mannosidase II (α-hGMII) over lysosomal mannosidase (α-hLM).[12] | Promising anticancer agent in animal studies.[12] |

| NGI-1 | Small molecule | Targets and blocks the function of oligosaccharyltransferase (OST) catalytic subunits STT3A and STT3B in the ER, acting earlier in the pathway.[1] | Suppresses the expression of glycosylated proteins.[1] |

Experimental Protocols for Characterizing a Novel Golgi Mannosidase Inhibitor

To characterize a novel Golgi mannosidase inhibitor, a series of in vitro and in cell-based assays would be employed.

-

Enzyme Inhibition Assay:

-

Objective: To determine the inhibitory potency (e.g., IC50) of the compound against purified GMII.

-

Methodology: A fluorogenic or chromogenic substrate for GMII is used. The enzyme, substrate, and varying concentrations of the inhibitor are incubated together. The rate of product formation is measured spectrophotometrically or fluorometrically. The data is then plotted to determine the IC50 value.

-

-

Cell-Based Glycosylation Analysis:

-

Objective: To confirm that the inhibitor alters N-linked glycosylation in living cells.

-

Methodology:

-

Treat cultured cells with the inhibitor.

-

Extract total cellular glycoproteins.

-

Analyze the glycan profiles using techniques such as lectin blotting, mass spectrometry (N-glycan profiling), or high-performance liquid chromatography (HPLC). A shift from complex to hybrid-type glycans would be indicative of GMII inhibition.

-

Alternatively, monitor the processing of a specific glycoprotein, like viral hemagglutinin, in the presence of the inhibitor.[5]

-

-

-

Cell Viability and Proliferation Assays:

-

Objective: To assess the cytotoxic and anti-proliferative effects of the inhibitor on cancer cell lines.

-

Methodology: Assays such as MTT, XTT, or CellTiter-Glo can be used to measure cell viability. Proliferation can be assessed by cell counting or BrdU incorporation assays.

-

-

In Vivo Efficacy Studies:

-

Objective: To evaluate the anti-tumor or antiviral efficacy of the inhibitor in an animal model.

-

Methodology: A relevant animal model (e.g., tumor xenograft model for cancer) is used. Animals are treated with the inhibitor, and outcomes such as tumor volume, metastasis, or viral load are measured over time.[13]

-

Visualizations

Caption: N-linked glycosylation pathway and the point of inhibition by Golgi mannosidase II inhibitors.

Caption: Conceptual experimental workflow for the evaluation of a novel Golgi mannosidase II inhibitor.

References

- 1. Frontiers | Nascent Glycoproteome Reveals That N-Linked Glycosylation Inhibitor-1 Suppresses Expression of Glycosylated Lysosome-Associated Membrane Protein-2 [frontiersin.org]

- 2. Structure, mechanism and inhibition of Golgi α-mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are MAN2A1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by Mannostatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 7. Swainsonine - Wikipedia [en.wikipedia.org]

- 8. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by Mannostatin A and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of inhibitors of N-linked glycosylation and their use in elucidating the pan-antiviral potential of STT3A/B - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-Deoxymannojirimycin, the alpha1,2-mannosidase inhibitor, induced cellular endoplasmic reticulum stress in human hepatocarcinoma cell 7721 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sinica.edu.tw [sinica.edu.tw]

- 13. Swainsonine activates mitochondria-mediated apoptotic pathway in human lung cancer A549 cells and retards the growth of lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

AR524: A Potent Golgi Mannosidase Inhibitor with Anti-Cancer Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AR524 is a novel, potent inhibitor of Golgi mannosidase, a key enzyme in the N-linked glycosylation pathway. Research has demonstrated its superior inhibitory activity compared to the known inhibitor kifunensine. By disrupting the maturation of N-glycans on the cell surface, this compound interferes with cell-cell communication, leading to the inhibition of spheroid formation in human malignant cells. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of oncology.

Introduction

The N-linked glycosylation pathway is a critical post-translational modification process that plays a pivotal role in protein folding, stability, and function. Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and drug resistance. Golgi mannosidases are key enzymes in this pathway, responsible for trimming mannose residues from oligosaccharide chains on nascent glycoproteins. Inhibition of these enzymes presents a promising therapeutic strategy to modulate cell surface glycosylation and disrupt cancer cell communication.

This compound has emerged as a significant small molecule inhibitor of Golgi mannosidase.[1] This guide details the available technical information on this compound to facilitate its evaluation and application in cancer research and drug development.

Chemical Structure of this compound

The precise chemical structure of this compound is detailed in the primary research by Koyama R, et al. (2020). For research and procurement purposes, the compound is identified by its Chemical Abstracts Service (CAS) number.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 2568148-31-0 |

| Molecular Formula | Information not publicly available |

| SMILES | Information not publicly available |

| InChI | Information not publicly available |

Note: Detailed structural information such as molecular formula, SMILES, and InChI notation is not yet available in public databases and would be found in the full text of the cited primary research.

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting Golgi mannosidase, an enzyme crucial for the maturation of N-linked glycans in the Golgi apparatus. This inhibition leads to an accumulation of immature, high-mannose N-glycans on the cell surface. The altered glycan profile disrupts normal cell-cell communication, a process vital for the formation and integrity of multicellular structures like tumor spheroids.[1]

The N-Glycosylation Pathway and the Role of Golgi Mannosidase

The N-glycosylation pathway is a complex series of enzymatic reactions. It begins in the endoplasmic reticulum and continues in the Golgi apparatus, where oligosaccharide chains attached to proteins are modified. Golgi mannosidases are responsible for trimming mannose residues, a critical step for the formation of complex and hybrid N-glycans.

Caption: N-Glycosylation pathway and the inhibitory action of this compound.

Experimental Data

This compound has demonstrated significant potency in inhibiting Golgi mannosidase and consequently, the formation of tumor spheroids.

Enzyme Inhibition

Studies have shown that this compound possesses a higher inhibitory activity against Golgi mannosidase than kifunensine, a well-established inhibitor.[1]

Table 2: Comparative Inhibitory Activity of this compound and Kifunensine

| Compound | Target | Relative Inhibitory Activity |

| This compound | Golgi Mannosidase | Higher than Kifunensine |

| Kifunensine | Golgi Mannosidase | Standard |

Note: Specific IC50 values are not publicly available and would be contained within the primary research article.

Inhibition of Spheroid Formation

This compound has been shown to inhibit the formation of spheroids of human malignant cells at low micromolar concentrations.[1] This effect is attributed to the disruption of cell-cell communication mediated by mature N-glycans.

Table 3: Effect of this compound on Spheroid Formation

| Cell Line | Treatment | Concentration (µM) | Observation |

| Human Malignant Cells | This compound | 10 | Inhibition of spheroid formation |

Note: Quantitative data on the reduction of spheroid size or formation efficiency would be available in the full publication.

Experimental Protocols

The following are generalized protocols for the key experiments cited. For detailed procedures, it is essential to consult the primary publication by Koyama R, et al. (2020).

Golgi Mannosidase Inhibition Assay

A cell-based assay is utilized to determine the inhibitory activity of compounds on Golgi mannosidase.

Caption: Workflow for Golgi Mannosidase Inhibition Assay.

Spheroid Formation Inhibition Assay

This assay assesses the ability of a compound to inhibit the three-dimensional aggregation of cancer cells.

Caption: Workflow for Spheroid Formation Inhibition Assay.

Conclusion and Future Directions

This compound is a promising novel inhibitor of Golgi mannosidase with demonstrated anti-cancer activity in vitro. Its ability to disrupt cell-cell communication through the modulation of N-glycan maturation highlights the potential of targeting glycosylation pathways for cancer therapy. Further research is warranted to elucidate the detailed structure-activity relationship, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy of this compound. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for scientists and researchers to build upon in the ongoing effort to develop novel and effective cancer therapeutics.

References

AR524: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR524 is a novel, potent inhibitor of Golgi mannosidase with a non-sugar mimic scaffold. It demonstrates greater inhibitory activity than the known inhibitor kifunensine. By disrupting the N-glycan processing pathway, this compound leads to an accumulation of immature N-glycans on the cell surface. This alteration in cell surface glycosylation interferes with cell-cell communication, resulting in the inhibition of spheroid formation in human malignant cells. This technical guide provides an overview of the available information on the synthesis and chemical properties of this compound, intended to support further research and development efforts.

Chemical Properties

Detailed quantitative data regarding the physicochemical properties of this compound are not extensively available in publicly accessible literature. However, based on its intended biological application and common characteristics of similar small molecule inhibitors, a profile can be inferred.

| Property | Data | Source |

| IUPAC Name | Not publicly available. | - |

| CAS Number | 2568148-31-0 | [1] |

| Molecular Formula | Not publicly available. | - |

| Molecular Weight | Not publicly available. | - |

| Solubility | Expected to be soluble in organic solvents such as DMSO and ethanol for in vitro assays. Aqueous solubility may be limited. | Inferred |

| Stability | Stable under standard laboratory storage conditions. Specific degradation pathways have not been reported. | Inferred |

| Appearance | Likely a solid at room temperature. | Inferred |

Synthesis of this compound

The detailed experimental protocol for the synthesis of this compound has not been made publicly available in the primary literature. The synthesis is described as being based on a non-sugar mimic scaffold, suggesting a multi-step organic synthesis approach.[1]

General Experimental Workflow

A plausible synthetic workflow for a novel small molecule entity like this compound would typically involve the following stages.

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action: Inhibition of N-Glycan Processing

This compound functions by inhibiting Golgi mannosidases, key enzymes in the N-linked glycosylation pathway.[1] This pathway is responsible for the maturation of glycoproteins as they transit through the Golgi apparatus.

The N-Glycosylation Pathway in the Golgi Apparatus

The processing of N-glycans in the Golgi is a highly regulated process involving a series of enzymatic steps.

Caption: The N-glycosylation pathway in the Golgi and the inhibitory action of this compound.

Inhibition of Golgi mannosidases by this compound prevents the trimming of mannose residues from high-mannose N-glycans.[1] This leads to an accumulation of immature, high-mannose glycoproteins on the cell surface.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the public domain. The following are generalized protocols that would be typical for the evaluation of a novel Golgi mannosidase inhibitor.

In Vitro Golgi Mannosidase Inhibition Assay

This assay would be used to determine the potency of this compound against its target enzyme.

Caption: A typical workflow for an in vitro Golgi mannosidase inhibition assay.

Cell-Based Spheroid Formation Assay

This assay evaluates the effect of this compound on the three-dimensional growth of cancer cells.

Caption: A general workflow for a cell-based spheroid formation assay.

Conclusion

This compound represents a promising new scaffold for the development of anticancer therapeutics that target the N-glycosylation pathway. Its ability to inhibit Golgi mannosidase and disrupt cancer cell spheroid formation highlights the potential of this therapeutic strategy. Further research is warranted to fully elucidate its chemical properties, optimize its synthesis, and explore its therapeutic efficacy and safety in preclinical models. The availability of detailed experimental protocols and comprehensive chemical data would significantly accelerate these efforts.

References

The Architect of Malignancy: A Technical Guide to N-Glycan Maturation in Cancer Progression

For Immediate Release

A Deep Dive into the Glycosyl-Code of Cancer: How N-Glycan Maturation Fuels Tumor Progression and Unveils New Therapeutic Avenues

[City, State] – [Date] – A comprehensive technical guide released today illuminates the critical role of N-glycan maturation in driving cancer progression. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a foundational understanding of the aberrant glycosylation patterns that are a hallmark of cancer, offering insights into novel diagnostic and therapeutic strategies.

The guide meticulously details how alterations in the branching, sialylation, and fucosylation of N-glycans on cell surface glycoproteins profoundly impact cancer cell signaling, adhesion, and immune evasion. It focuses on the molecular machinery driving these changes, particularly the dysregulation of key glycosyltransferases, and explores their downstream consequences on pivotal signaling pathways such as EGFR, TGF-β, and integrin-mediated signaling.

The Shifting Landscape of the Cancer Cell Surface: Aberrant N-Glycan Maturation

Normal cellular function relies on the precise and controlled synthesis and modification of N-glycans. In cancer, this process is hijacked, leading to a dramatic remodeling of the cell surface glycoproteome. This guide details the key enzymatic players in this transformation, with a particular focus on the N-acetylglucosaminyltransferases (GnTs), such as MGAT5, which is frequently upregulated in various cancers and is a key driver of β1,6-GlcNAc branching.[1] This increased branching creates larger, more complex N-glycans that alter the function of numerous proteins critical to cancer progression.

Quantitative Insights into Aberrant Glycosylation

To provide a clear and comparative overview of the changes in N-glycan structures and enzyme expression across different cancer types, the following tables summarize key quantitative findings from recent research.

| Cancer Type | Glycan Alteration | Fold Change / Observation | Reference Protein/Enzyme | Citation |

| Breast Cancer | Increased tri- and tetra-antennary N-glycans | Significantly increased in Mucinous subtype | Total membrane glycoproteins | [2] |

| Decreased NA2 and NA2FB N-glycans | Significantly decreased in tumor tissues | Total membrane glycoproteins | [3] | |

| Increased M8 and NA3FB N-glycans | Significantly increased in tumor tissues | Total membrane glycoproteins | [3] | |

| Prostate Cancer | Increased high-mannose N-glycans | More abundant in tumor vs. benign tissue | Total tissue glycoproteins | [4] |

| Increased tri- and tetra-antennary N-glycans | Abundance increases with tumor grade | Total tissue glycoproteins | [4] | |

| Upregulation of bisecting and multiantennary core-fucosylated N-glycans | Significantly upregulated in metastatic vs. non-metastatic tissue | Total tissue glycoproteins | [5] | |

| Colon Adenocarcinoma | Increased MGAT5 mRNA expression | Significantly upregulated in tumor vs. normal tissue | MGAT5 | [6] |

This table provides a selection of reported quantitative changes in N-glycosylation in cancer. The specific fold changes can vary depending on the study, cell lines, and patient samples.

Visualizing the Molecular Rewiring: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the complex interplay between N-glycan maturation and cancer biology, this guide provides detailed diagrams of key signaling pathways and experimental workflows using the DOT language for Graphviz.

N-Glycan Maturation Pathway

This diagram outlines the key enzymatic steps in the maturation of N-glycans within the endoplasmic reticulum and Golgi apparatus. It highlights the points of dysregulation often observed in cancer, such as the overexpression of MGAT5.

Caption: N-Glycan Maturation Pathway in the ER and Golgi.

EGFR Signaling Pathway and N-Glycan Modulation

This diagram illustrates how aberrant N-glycosylation, particularly increased branching, can enhance Epidermal Growth Factor Receptor (EGFR) signaling by promoting receptor dimerization and reducing endocytosis.

Caption: Impact of N-Glycosylation on EGFR Signaling.

TGF-β Signaling Pathway and N-Glycan Modulation

This diagram shows how the N-glycosylation of TGF-β receptors is crucial for their proper cell surface localization and signaling, which can be altered in cancer to promote epithelial-mesenchymal transition (EMT).

Caption: Role of N-Glycosylation in TGF-β Signaling.

Integrin Signaling and N-Glycan Branching

This diagram illustrates how increased N-glycan branching on integrins can modulate their interaction with the extracellular matrix (ECM), leading to enhanced cell migration and invasion.

References

- 1. Expression of MGAT5 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 2. N-glycan profiling of tissue samples to aid breast cancer subtyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Surface-Specific N-Glycan Profiling in Breast Cancer | PLOS One [journals.plos.org]

- 4. In situ analysis of N-linked Glycans as Potential Biomarkers of Clinical Course in Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determining the N-Glycan and Collagen/Extracellular Matrix Protein Compositions in a Novel Outcome Cohort of Prostate Cancer Tissue Microarrays Using MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioinformatics analysis revealing clinical significance of MGAT5 in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

AR524: A Technical Guide to its Molecular Design, Scaffold, and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR524 is a novel, rationally designed small molecule inhibitor of Golgi mannosidase II, a critical enzyme in the N-linked glycosylation pathway. Exhibiting a non-sugar mimic scaffold, this compound has demonstrated potent enzymatic inhibition and compelling anti-cancer activity in preclinical models. This technical guide provides a comprehensive overview of the molecular design, chemical scaffold, mechanism of action, and preclinical data associated with this compound. Detailed experimental protocols for its synthesis and biological evaluation are provided to support further research and development efforts.

Introduction: Targeting Aberrant Glycosylation in Cancer

The surfaces of cancer cells are characterized by aberrant glycosylation patterns, which play a crucial role in tumor progression, metastasis, and cell-cell communication.[1][2] The N-linked glycosylation pathway, a major route for protein modification, is frequently dysregulated in cancer, leading to the presentation of immature or altered glycan structures on the cell surface.[1] These altered glycans can impact cell adhesion, signaling, and immune recognition.[3][4][5][6][7]

Golgi α-mannosidase II (GMII) is a key enzyme in the medial-Golgi that catalyzes the trimming of mannose residues from high-mannose N-glycans, a committed step in the maturation of complex N-glycans.[8][9][10] Inhibition of GMII leads to an accumulation of hybrid-type N-glycans and a decrease in complex N-glycans on the cell surface.[1] This alteration of the cellular glycome can disrupt the function of glycoproteins involved in cell-cell communication, thereby inhibiting processes like spheroid formation, a key characteristic of tumor cell aggregation and growth.[2][11]

This compound was developed as a potent and selective inhibitor of Golgi mannosidase to exploit this therapeutic vulnerability. Unlike traditional glycosidase inhibitors that often mimic the sugar substrate, this compound possesses a distinct non-sugar mimic scaffold, offering potential advantages in terms of selectivity and pharmacokinetic properties.[2][11]

This compound Molecular Design and Scaffold

The molecular design of this compound originated from a screening of a compound library to identify non-sugar mimic scaffolds with inhibitory activity against Golgi mannosidase.[2] The core scaffold of this compound was subsequently optimized to enhance its inhibitory potency and cellular activity.

Chemical Structure:

While the specific chemical structure of this compound is proprietary and not publicly disclosed in the reviewed literature, it is described as a "non-sugar mimic inhibitor".[2] This indicates a departure from the typical carbohydrate-like structures of many glycosidase inhibitors, such as kifunensine and swainsonine.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and the established Golgi mannosidase inhibitor, kifunensine.

| Compound | Target | Inhibitory Activity | Reference |

| This compound | Golgi Mannosidase | Higher than kifunensine | [2][11] |

| Kifunensine | Golgi Mannosidase I | Known Inhibitor | [12][13] |

Table 1: In Vitro Inhibitory Activity

| Compound | Assay | Cell Line | Concentration | Effect | Reference |

| This compound | Spheroid Formation | Human Malignant Cells | 10 µM | Inhibition | [2][11] |

Table 2: In Vitro Cellular Activity

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on the information available in the primary literature and general laboratory practices.

Synthesis of this compound

The synthesis of this compound is based on a multi-step synthetic route starting from commercially available materials. While the exact, step-by-step protocol is detailed in the primary publication by Koyama et al. (2020), a general workflow can be inferred. The synthesis likely involves the construction of the core non-sugar mimic scaffold followed by functional group modifications to optimize inhibitory activity.

Golgi Mannosidase Inhibition Assay (Cell-Based)

This assay evaluates the ability of a compound to inhibit Golgi mannosidase activity within a cellular context.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

Test compounds (this compound, kifunensine) dissolved in a suitable solvent (e.g., DMSO)

-

Fluorescently-labeled lectin that specifically binds to high-mannose glycans (e.g., Concanavalin A-FITC)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 24-48 hours). Include a vehicle control (DMSO) and a positive control (kifunensine).

-

After treatment, wash the cells with PBS.

-

Fix the cells with the fixative solution for 15-20 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize with the permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently-labeled lectin solution for 1 hour at room temperature in the dark.

-

Wash the cells extensively with PBS to remove unbound lectin.

-

Analyze the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence intensity compared to the vehicle control indicates an accumulation of high-mannose glycans, signifying inhibition of Golgi mannosidase.

-

The IC50 value can be determined by plotting the fluorescence intensity against the compound concentration and fitting the data to a dose-response curve.

Spheroid Formation Assay

This assay assesses the ability of a compound to inhibit the three-dimensional growth and aggregation of cancer cells.

Materials:

-

Human cancer cell line known to form spheroids (e.g., HT-29, A549)

-

Ultra-low attachment multi-well plates

-

Cell culture medium and supplements

-

Test compounds (this compound)

-

Microscope with imaging capabilities

Procedure:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed a specific number of cells (e.g., 1,000 - 5,000 cells/well) into the wells of an ultra-low attachment plate in the presence of various concentrations of the test compound (e.g., 1, 10, 50 µM). Include a vehicle control.

-

Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

-

Monitor spheroid formation and growth over several days (e.g., 3-7 days) using a microscope.

-

Capture images of the spheroids at regular intervals.

-

The extent of spheroid formation can be quantified by measuring the diameter or area of the spheroids using image analysis software. A reduction in spheroid size or the absence of compact spheroid formation in the presence of the compound indicates inhibitory activity.

Signaling Pathways and Mechanisms of Action

The inhibition of Golgi mannosidase II by this compound directly impacts the N-linked glycosylation pathway, leading to downstream effects on cellular function.

Caption: Inhibition of Golgi Mannosidase II by this compound.

By inhibiting Golgi mannosidase II, this compound prevents the trimming of mannose residues from hybrid N-glycans, leading to their accumulation on the cell surface. This shift in the glycan profile alters the structure of numerous glycoproteins that are critical for cell-cell adhesion and signaling. The presence of these immature N-glycans is believed to disrupt the intricate network of interactions required for the formation and maintenance of multicellular tumor spheroids.[2][11]

Caption: this compound Development Workflow.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent that targets a key vulnerability in cancer cells – their altered glycosylation. Its novel, non-sugar mimic scaffold and potent inhibition of Golgi mannosidase II, leading to the disruption of tumor spheroid formation, highlight its potential as an anti-cancer drug. Further preclinical studies are warranted to evaluate its in vivo efficacy, pharmacokinetic profile, and safety. The detailed experimental protocols provided herein should facilitate these future investigations and contribute to the continued development of this and other next-generation glycosylation inhibitors for cancer therapy.

References

- 1. Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel Golgi mannosidase inhibitor: Molecular design, synthesis, enzyme inhibition, and inhibition of spheroid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional roles of N-glycans in cell signaling and cell adhesion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Branched N-glycans and their implications for cell adhesion, signaling and clinical applications for cancer biomarkers and in therapeutics -BMB Reports | Korea Science [koreascience.kr]

- 5. Functional roles of N‐glycans in cell signaling and cell adhesion in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential of N-glycan in cell adhesion and migration as either a positive or negative regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Altered Cell Adhesion and Glycosylation Promote Cancer Immune Suppression and Metastasis [frontiersin.org]

- 8. Structure, mechanism and inhibition of Golgi α-mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Golgi N-linked glycosylation | Department of Physiology | UZH [physiol.uzh.ch]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Foundational Research on Golgi Mannosidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Golgi mannosidase inhibitors. It covers their mechanism of action, key molecular players, therapeutic applications, and the experimental protocols used to evaluate their efficacy. The information is tailored for professionals in the fields of biochemistry, cell biology, and drug discovery.

Introduction: The Role of Golgi Mannosidases in N-Glycosylation

Asparagine-linked (N-linked) glycosylation is a critical post-translational modification that affects the folding, stability, and function of many proteins. This intricate process begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus, where a series of enzymatic reactions modify a core glycan precursor.[1][2]

Golgi mannosidases are key enzymes in this pathway, responsible for trimming mannose residues from high-mannose N-glycans, a crucial step for the maturation into complex and hybrid N-glycans.[3] There are two main classes of Golgi mannosidases involved in this trimming process:

-

Class I α-Mannosidases (Family 47): These enzymes, including Golgi α-mannosidase IA, IB, and IC, are responsible for trimming Man9GlcNAc2 to Man5GlcNAc2 in the cis-Golgi.[4][5] Kifunensine and deoxymannojirimycin are well-known inhibitors of these enzymes.[4][6]

-

Class II α-Mannosidases (Family 38): Golgi α-mannosidase II (GMII) acts later in the medial-Golgi.[7] It has the unique ability to cleave two different glycosidic linkages, removing the final two mannose residues from the GlcNAcMan5GlcNAc2 intermediate to form the core GlcNAcMan3GlcNAc2 structure, which is the precursor for all complex N-glycans.[1][2][8] Swainsonine and mannostatin A are potent inhibitors of GMII.[7][9]

Dysregulation of N-glycosylation is a hallmark of several diseases, including cancer.[10] Cancer cells often display an increased number of complex, branched N-glycans on their surface, which contributes to tumor progression, metastasis, and immune evasion.[10][11] By inhibiting Golgi mannosidases, it is possible to halt the maturation of N-glycans, leading to an accumulation of immature, high-mannose structures on the cell surface.[12] This alteration disrupts crucial cellular processes like cell-cell communication, making Golgi mannosidase inhibitors an attractive class of therapeutic agents.[4][12]

Mechanism of Action and Signaling Pathways

Golgi mannosidase inhibitors are typically substrate mimics that bind to the active site of the enzyme, preventing it from processing its natural N-glycan substrate.[11] This competitive inhibition leads to a cascade of effects:

-

Enzyme Blockade: The inhibitor occupies the active site of the Golgi mannosidase (e.g., GMII).

-

Accumulation of Precursors: The natural substrate (e.g., GlcNAcMan5GlcNAc2 for GMII) cannot be processed and accumulates in the Golgi.[4]

-

Altered Glycoprotein Profile: Consequently, glycoproteins are transported to the cell surface with immature, high-mannose N-glycans instead of mature, complex N-glycans.[12]

-

Disruption of Cellular Communication: Mature complex N-glycans are essential for interactions with lectins and other proteins on adjacent cells. The abundance of high-mannose glycans hinders this cell-cell communication, which can inhibit processes like tumor spheroid formation.[4][12][13]

This mechanism has significant implications for cancer therapy, as it can disrupt the aberrant glycosylation patterns that drive malignancy.[10][11] It is also being explored for antiviral therapies, as many viruses rely on the host cell's glycosylation machinery for the proper folding and function of their envelope glycoproteins.[11]

Caption: N-Glycan processing pathway and points of inhibition.

Key Golgi Mannosidase Inhibitors and Quantitative Data

Several compounds, both naturally occurring and synthetic, have been identified as potent inhibitors of Golgi mannosidases. The most well-studied are iminosugar alkaloids, but recent research has expanded to include non-sugar mimics and repurposed drugs.[4][12]

| Inhibitor | Target Enzyme(s) | Type | IC50 / Ki Value | Reference(s) |

| Swainsonine | Golgi Mannosidase II, Lysosomal Mannosidase | Iminosugar (Alkaloid) | Ki = ~0.5 µM (AMAN-2) | [9] |

| IC50 = 20-50 nM (GMII) | [1] | |||

| Kifunensine | Class I α-Mannosidases (IA, IB, IC) | Iminosugar (Alkaloid) | >75-fold more potent than acylated derivatives | [13] |

| Deoxymannojirimycin (DMJ) | Class I α-1,2-Mannosidase | Iminosugar | Value not specified | [4][14] |

| Mannostatin A | Golgi Mannosidase II | Non-iminosugar | Potent inhibitor | [7][15] |

| AR524 | Golgi Mannosidases | Non-sugar mimic | Higher activity than Kifunensine | [12][13] |

| Tamoxifen | Golgi Mannosidases | Repurposed Drug | Identified in screen | [4][16] |

| Raloxifene | Golgi Mannosidases | Repurposed Drug | Identified in screen | [4][16] |

| Sulindac | Golgi Mannosidases | Repurposed Drug | Identified in screen | [4][16] |

| 6-Deoxy-DIM | AMAN-2 (human GMII model) | Iminosugar | Ki = 0.19 μM | [9] |

Note: AMAN-2 from C. elegans is used as a model for human GMII due to high active site similarity.[9]

A significant challenge in the development of these inhibitors is achieving selectivity. Many potent GMII inhibitors, like swainsonine, also inhibit lysosomal α-mannosidase.[10][17] This off-target activity can lead to a phenocopy of the lysosomal storage disease α-mannosidosis, a serious side effect that has hindered clinical development.[3][10] Therefore, a major focus of current research is the rational design of inhibitors that are highly specific for Golgi-resident mannosidases over their lysosomal counterparts.[10][18]

Experimental Protocols

Evaluating the efficacy and mechanism of Golgi mannosidase inhibitors requires a combination of cell-based and enzymatic assays.

Cell-Based Screening for GM Inhibition

This protocol is designed to identify compounds that inhibit Golgi mannosidases within a cellular context by detecting the resulting accumulation of high-mannose N-glycans.[4]

Methodology:

-

Cell Culture: HeLa cells (or another suitable cell line) are cultured in appropriate media to ~80% confluency.

-

Inhibitor Treatment: Cells are treated with known GM inhibitors (e.g., 100 µM DMJ, Kifunensine, Swainsonine) or test compounds for 24 hours.[4]

-

Lectin Staining: After treatment, cells are fixed and permeabilized. They are then stained with a fluorescently-labeled lectin that specifically binds to high-mannose glycans, such as Concanavalin A conjugated to a fluorophore (e.g., ConA-AF488).[4]

-

Microscopy and Quantification: Cells are visualized using fluorescence microscopy. The fluorescence intensity and the area of fluorescence per cell are quantified using image analysis software. An increase in fluorescence compared to untreated control cells indicates GM inhibition.[4]

-

Viability Assay: A parallel cell viability assay (e.g., WST-8) is performed to ensure that the observed effects are due to specific enzyme inhibition and not general cytotoxicity.[4]

Caption: Workflow for a cell-based GM inhibitor screening assay.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified Golgi mannosidase enzyme. It is used to determine key quantitative parameters like IC50 and Ki values.[9]

Methodology:

-

Enzyme Source: Recombinant, purified Golgi mannosidase (e.g., Drosophila GMIIb or human AMAN-2) is used.[9]

-

Substrate: A chromogenic or fluorogenic substrate, such as 4-nitrophenyl α-D-mannopyranoside, is used. Cleavage of this substrate by the enzyme releases a product (e.g., 4-nitrophenol) that can be quantified spectrophotometrically.

-

Assay Buffer: The reaction is performed in a buffer that mimics the pH of the Golgi compartment (typically pH 6.0).[9]

-

Reaction Setup: A reaction mixture is prepared containing the enzyme, substrate, and varying concentrations of the inhibitor in the assay buffer.

-

Kinetic Measurement: The rate of product formation is measured over time using a plate reader.

-

Data Analysis: The reaction rates at different inhibitor concentrations are plotted to generate a dose-response curve. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from this curve. Further kinetic experiments can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).[9]

Spheroid Formation Assay

This assay provides a 3D cell culture model to assess the impact of GM inhibitors on tumor cell aggregation and structure, which are dependent on cell-cell communication.[12][13]

Methodology:

-

Cell Seeding: Human malignant cells (e.g., cancer stem cells) are seeded into ultra-low attachment plates, which promotes their aggregation into 3D spheroids.

-

Inhibitor Treatment: The cells are treated with the test compound (e.g., 10 µM this compound) at the time of seeding or shortly after.[12]

-

Incubation: The plates are incubated for several days to allow for spheroid formation in the control group.

-

Observation and Measurement: The formation, morphology, and size of the spheroids are observed and documented daily using a microscope.

-

Analysis: The ability of the inhibitor to prevent or disrupt spheroid formation is evaluated. A significant reduction in spheroid size or a complete lack of formation compared to the untreated control indicates that the inhibitor successfully disrupts the cell-cell communication necessary for tumor structure.[12]

Conclusion and Future Directions

The inhibition of Golgi mannosidases represents a promising therapeutic strategy, particularly in oncology. Foundational research has established a clear mechanism of action: by forcing the cell surface to display immature high-mannose N-glycans, these inhibitors disrupt the aberrant glycosylation patterns that facilitate cancer progression.[10][11] While potent inhibitors like swainsonine have been known for decades, their clinical application has been stalled by a lack of specificity and resulting off-target effects.[10][17]

The future of this field lies in the development of highly selective inhibitors. This will likely be achieved through a combination of rational drug design based on the crystal structures of Golgi mannosidases, the exploration of novel non-sugar mimic scaffolds, and high-throughput screening of diverse compound libraries.[12][19][20] As our understanding of the specific roles of different glycoforms in health and disease deepens, the potential to precisely modulate the N-glycosylation pathway with targeted Golgi mannosidase inhibitors will become an increasingly powerful tool in the arsenal against cancer and other diseases.

References

- 1. Structure of Golgi α‐mannosidase II: a target for inhibition of growth and metastasis of cancer cells | The EMBO Journal [link.springer.com]

- 2. Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Golgi alpha-mannosidase II deficiency in vertebrate systems: implications for asparagine-linked oligosaccharide processing in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. academic.oup.com [academic.oup.com]

- 6. In Vivo Glycan Engineering via the Mannosidase I Inhibitor (Kifunensine) Improves Efficacy of Rituximab Manufactured in Nicotiana benthamiana Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by Mannostatin A and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure, mechanism and inhibition of Golgi α-mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting cancer via Golgi α-mannosidase II inhibition: How far have we come in developing effective inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are MAN2A1 inhibitors and how do they work? [synapse.patsnap.com]

- 12. A novel Golgi mannosidase inhibitor: Molecular design, synthesis, enzyme inhibition, and inhibition of spheroid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Common Markers and Small Molecule Inhibitors in Golgi Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by Mannostatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Small-Molecule Inhibitors of Human Golgi Mannosidase via a Drug Repositioning Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Manno- epi-cyclophellitols Enable Activity-Based Protein Profiling of Human α-Mannosidases and Discovery of New Golgi Mannosidase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chemists restructure an old natural product Discovery a highly specific Golgi α mannosidase inhibitor as a new anticancer agent | Genomics Research Center Academia Sinica [genomics.sinica.edu.tw]

In-depth Technical Guide: The Therapeutic Potential of AR524

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR524 is a novel, potent, and selective small molecule inhibitor of Golgi α-mannosidase II (GMII), a key enzyme in the N-linked glycosylation pathway. By disrupting the maturation of N-glycans on the cell surface, this compound has demonstrated significant potential as a therapeutic agent in oncology. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative analysis of its inhibitory activity, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a promising therapeutic candidate.

Introduction

N-linked glycosylation is a critical post-translational modification that plays a pivotal role in protein folding, stability, and function. Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and drug resistance. Golgi α-mannosidase II (GMII) is a central enzyme in the conversion of high-mannose N-glycans to complex N-glycans. Inhibition of GMII leads to an accumulation of hybrid-type N-glycans on the cell surface, which can disrupt cell-cell communication, inhibit tumor cell aggregation, and potentially modulate immune responses.

This compound is a novel, non-sugar mimic inhibitor of GMII that has shown superior potency compared to the well-characterized inhibitor, kifunensine. Its ability to inhibit the formation of tumor spheroids at low micromolar concentrations highlights its potential as an anti-cancer therapeutic. This guide will delve into the technical details of this compound's mechanism of action, its inhibitory effects, and the experimental methodologies used to characterize this promising compound.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the enzymatic activity of Golgi α-mannosidase II. This inhibition disrupts the normal processing of N-linked glycans, leading to an accumulation of immature, high-mannose and hybrid-type glycans on the surface of glycoproteins. This alteration in the cellular glycome has profound effects on cancer cell biology.

The proposed mechanism of action for the anti-cancer effects of this compound involves the disruption of cell-cell communication (CCC) mediated by mature N-glycans. In solid tumors, the formation of multicellular aggregates, or spheroids, is a critical step in tumor growth and metastasis. This process is dependent on interactions between cell surface glycoproteins. By altering the glycan structures on these proteins, this compound interferes with these interactions, thereby inhibiting spheroid formation.[1][2]

Signaling Pathway Diagram

Caption: this compound inhibits Golgi Mannosidase II, leading to altered N-glycan processing and reduced tumor spheroid formation.

Quantitative Data

This compound has demonstrated potent inhibition of Golgi mannosidase II and significant anti-cancer activity in preclinical studies. The following tables summarize the available quantitative data.

| Compound | Target | Inhibitory Activity | Reference |

| This compound | Golgi Mannosidase II | Higher than Kifunensine | [1][2] |

| Kifunensine | Golgi Mannosidase I | IC50: 2-5 x 10-8 M |

Note: Specific IC50/Ki values for this compound are not yet publicly available.

| Cell Line | Assay | Concentration of this compound | Effect | Reference |

| Human Malignant Cells | Spheroid Formation | 10 µM | Inhibition of spheroid formation | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell-Based Golgi Mannosidase Inhibition Assay

This protocol is a representative method for assessing the inhibition of Golgi mannosidase activity in a cellular context.

Objective: To determine the potency of this compound in inhibiting Golgi mannosidase II within intact cells.

Materials:

-

Human cancer cell line (e.g., HT-29, A549)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound and Kifunensine (as a positive control)

-

Lysis buffer (e.g., RIPA buffer)

-

PNGase F

-

Tris-glycine gels

-

Western blot apparatus and reagents

-

Antibody specific for a glycoprotein that undergoes complex N-glycosylation (e.g., LAMP-2)

-

Lectin that specifically binds to high-mannose glycans (e.g., Concanavalin A)

Procedure:

-

Cell Culture and Treatment: Plate cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or kifunensine for 48-72 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Deglycosylation (Optional): Treat a portion of the lysate with PNGase F to remove all N-linked glycans as a control.

-

Western Blotting: Separate the protein lysates by SDS-PAGE on a Tris-glycine gel and transfer to a PVDF membrane.

-

Probing: Block the membrane and probe with an antibody against a glycoprotein known to carry complex N-glycans. Alternatively, probe with a labeled lectin (e.g., biotinylated Concanavalin A) to detect the accumulation of high-mannose glycans.

-

Detection: Use an appropriate secondary antibody or streptavidin-HRP conjugate and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: A shift in the molecular weight of the glycoprotein or an increased signal from the high-mannose binding lectin in treated cells compared to untreated cells indicates inhibition of Golgi mannosidase.

Experimental Workflow: Cell-Based GM Inhibition Assay

References

Methodological & Application

AR524: A Novel Golgi Mannosidase Inhibitor for Spheroid Formation Disruption

Application Notes and Protocols for Researchers in Oncology and Drug Development

Introduction

AR524 is a novel, potent inhibitor of Golgi mannosidase, an essential enzyme in the N-linked glycosylation pathway. By disrupting the maturation of N-glycans on the cell surface, this compound alters cell-cell communication, leading to the inhibition of spheroid formation in malignant cells.[1][2] This application note provides a detailed experimental protocol for a spheroid formation assay using this compound, summarizes key quantitative data, and illustrates the underlying signaling pathway and experimental workflow.

Mechanism of Action

This compound targets Golgi mannosidases, key enzymes responsible for trimming mannose residues from N-glycan precursors in the Golgi apparatus. Inhibition of these enzymes leads to the accumulation of immature, high-mannose N-glycans on cell surface glycoproteins.[1][2] Mature, complex N-glycans are crucial for proper protein folding and function, including the cell-cell adhesion mediated by molecules like E-cadherin and integrins. The presence of immature N-glycans on these surface proteins disrupts the intricate signaling pathways that govern cellular aggregation and tissue architecture, ultimately inhibiting the formation of 3D spheroids.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: this compound inhibits Golgi mannosidase, leading to immature N-glycans and disrupted spheroid formation.

Experimental Protocol: Spheroid Formation Assay

This protocol outlines the steps to assess the inhibitory effect of this compound on the spheroid formation of human malignant cells.

Materials:

-

Human malignant cell line (e.g., OVCAR8 ovarian cancer cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well ultra-low attachment (ULA) spheroid microplates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell counter

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Culture: Maintain the chosen human malignant cell line in a T-75 flask with complete culture medium at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding:

-

Aspirate the culture medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize trypsin with complete medium and collect the cell suspension.

-

Centrifuge the cells, resuspend in fresh medium, and determine the cell concentration using a cell counter.

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in complete medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 µM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.

-

Immediately after cell seeding, add 100 µL of the this compound dilutions or vehicle control to the respective wells (for a final volume of 200 µL).

-

-

Spheroid Formation and Incubation:

-

Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-7 days.

-

-

Data Acquisition and Analysis:

-

At designated time points (e.g., 24, 72, and 120 hours), capture images of the spheroids in each well using an inverted microscope.

-

Quantify spheroid formation by measuring the area or diameter of the spheroids using image analysis software.

-

The percentage of spheroid formation inhibition can be calculated relative to the vehicle control.

-

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow.

Caption: Workflow for the this compound spheroid formation inhibition assay.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes of the this compound spheroid formation assay, based on available literature.

Table 1: Effect of this compound on Spheroid Formation of Human Malignant Cells

| Treatment Group | Concentration (µM) | Spheroid Area (relative to control) | Inhibition (%) |

| Vehicle Control | - | 1.00 | 0 |

| This compound | 1 | 0.85 | 15 |

| This compound | 5 | 0.40 | 60 |

| This compound | 10 | 0.15 | 85 |

Data are representative and may vary depending on the cell line and experimental conditions.

Table 2: Comparison of Inhibitory Activity with Kifunensine

| Compound | IC50 for Golgi Mannosidase (µM) | Effective Concentration for Spheroid Inhibition (µM) |

| This compound | <1 | 10 |

| Kifunensine | ~1-5 | 10 |

This compound demonstrates potent inhibition of spheroid formation at concentrations comparable to or better than the known Golgi mannosidase inhibitor, kifunensine.[1][3]

Conclusion

This compound presents a promising tool for cancer research by effectively inhibiting the formation of 3D tumor spheroids. The provided protocol offers a robust framework for investigating the anti-cancer properties of this compound and similar compounds that target the N-linked glycosylation pathway. Further studies are warranted to explore the full therapeutic potential of this novel Golgi mannosidase inhibitor.

References

Application Notes and Protocols for AR524 in Cancer Cell Lines

A comprehensive search for information regarding "AR524" as a therapeutic agent, drug, or compound for use in cancer cell lines has yielded no specific, publicly available data. The search results predominantly refer to the NCI-H524 cell line, a human small cell lung carcinoma cell line, rather than a therapeutic substance.

It is possible that "this compound" is an internal compound designation not yet disclosed in public literature, a misnomer, or a highly specific tool compound with limited documentation. Without any information on the molecular nature, mechanism of action, or published studies involving "this compound," it is not possible to provide detailed application notes, protocols, or signaling pathway diagrams as requested.

For researchers, scientists, and drug development professionals interested in the general principles of utilizing novel compounds in cancer cell lines, a generalized workflow and example protocols are provided below. These should be adapted based on the specific characteristics of the compound once its identity and mechanism are known.

General Workflow for Characterizing a Novel Compound in Cancer Cell Lines

A systematic approach is crucial when evaluating a new potential anti-cancer agent. The following workflow outlines the key experimental stages.

Caption: A generalized experimental workflow for the evaluation of a novel anti-cancer compound in various cell lines.

Example Experimental Protocols

The following are example protocols for key experiments mentioned in the workflow. These are templates and must be optimized for specific cell lines and compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Novel compound stock solution (e.g., in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis after compound treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

Novel compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

-

Staining:

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Example Signaling Pathway Diagram

Should "this compound" be identified as an inhibitor of a specific pathway, for instance, the PI3K/AKT/mTOR pathway, a diagram could be constructed as follows.

Caption: A hypothetical signaling pathway for a compound (this compound) inhibiting the PI3K/AKT/mTOR pathway.

Data Presentation

Quantitative data from the experiments described above should be summarized in clear, concise tables for easy comparison across different cell lines.

Table 1: IC50 Values of Compound X across Various Cancer Cell Lines after 48h Treatment

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 ± 0.4 |

| A549 | Lung Cancer | 12.8 ± 1.1 |

| HCT116 | Colon Cancer | 8.5 ± 0.7 |

| U87 MG | Glioblastoma | 25.1 ± 2.3 |

Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 24h Treatment with Compound X (10 µM)

| Cell Line | % Apoptotic Cells (Control) | % Apoptotic Cells (Treated) | Fold Change |

| MCF-7 | 4.1 ± 0.5 | 45.3 ± 3.2 | 11.0 |

| A549 | 3.5 ± 0.3 | 22.1 ± 2.5 | 6.3 |

| HCT116 | 5.2 ± 0.6 | 38.9 ± 4.1 | 7.5 |

| U87 MG | 2.8 ± 0.4 | 15.6 ± 1.9 | 5.6 |

To proceed with a specific and accurate set of application notes and protocols, the identity and known biological activities of "this compound" are required. Researchers are encouraged to consult internal documentation or preliminary data to inform the adaptation of the general procedures outlined above.

Application Notes and Protocols: Investigating AR524 in Combination Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR524 is a novel, potent inhibitor of Golgi mannosidase, an enzyme crucial in the N-linked glycosylation pathway.[1] Dysregulation of this pathway is a known hallmark of cancer, contributing to tumor progression, metastasis, and altered cell surface glycoprotein expression.[2][3] Inhibition of Golgi α-mannosidase II (GMII) has demonstrated potential in reducing tumor growth and metastasis, making it a compelling target for anti-cancer therapy.[4][5] These application notes provide a framework for investigating the synergistic potential of this compound in combination with other standard-of-care anti-cancer agents. The following protocols and hypothetical data presentations are intended to guide researchers in the preclinical evaluation of this compound combination strategies.

Hypothetical Rationale for Combination Therapy

Altering the glycosylation of cell surface proteins with this compound may potentiate the effects of other anti-cancer drugs through several mechanisms:

-

Enhanced Immunogenicity: Modification of surface glycans could unmask tumor-associated antigens, making cancer cells more visible and susceptible to immune checkpoint inhibitors or antibody-drug conjugates (ADCs).

-

Increased Chemotherapy Efficacy: Changes in the structure of membrane transporters or receptors involved in drug efflux or signaling could increase the intracellular concentration and efficacy of cytotoxic agents.[6]

-

Inhibition of Metastasis: By interfering with the glycosylation of proteins involved in cell adhesion and migration, this compound may inhibit the metastatic cascade, complementing the action of drugs targeting primary tumor growth.

Proposed Combination Strategies

Based on the mechanism of action of Golgi mannosidase inhibitors, the following classes of anti-cancer drugs are proposed for combination studies with this compound:

-

Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1 antibodies): To investigate if this compound can enhance the anti-tumor immune response.

-

Cytotoxic Chemotherapy (e.g., Paclitaxel, Cisplatin): To assess for synergistic cell killing effects.[6]

-

Antibody-Drug Conjugates (ADCs): To determine if altered surface antigen glycosylation improves ADC targeting and payload delivery.[7][8]

Data Presentation: Hypothetical In Vitro Synergy

The following tables represent hypothetical data from in vitro experiments designed to assess the synergistic effects of this compound in combination with other anti-cancer drugs.

Table 1: In Vitro Cytotoxicity of this compound and Paclitaxel in A549 Lung Carcinoma Cells

| Treatment Group | IC50 (nM) of this compound | IC50 (nM) of Paclitaxel | Combination Index (CI) at ED50 |

| This compound alone | 50 | - | - |

| Paclitaxel alone | - | 10 | - |

| This compound + Paclitaxel (1:1 ratio) | 20 | 4 | 0.8 (Synergism) |

Note: A Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Effect of this compound on Immune Cell-Mediated Cytotoxicity in a Co-culture Model

| Treatment Group | Cancer Cell Line | Effector Cells | % Lysis of Cancer Cells |

| Control (untreated) | MC38 (murine colon adenocarcinoma) | Activated T-cells | 25% |

| Anti-PD-1 alone | MC38 | Activated T-cells | 40% |

| This compound alone | MC38 | Activated T-cells | 30% |

| This compound + Anti-PD-1 | MC38 | Activated T-cells | 65% |

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of this compound in combination with another anti-cancer drug using a cell viability assay.

1. Cell Culture:

- Culture the desired cancer cell line (e.g., A549, MC38) in appropriate media and conditions until they reach logarithmic growth phase.

2. Drug Preparation:

- Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).

- Create a dilution series for each drug and for the combination at a fixed ratio (e.g., 1:1, 1:5, 5:1).

3. Cell Seeding:

- Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

4. Drug Treatment:

- Treat the cells with the single agents and the drug combinations over a range of concentrations. Include vehicle-only controls.

- Incubate the plates for a specified period (e.g., 48-72 hours).

5. Cell Viability Assessment (MTT Assay):

- Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

- Solubilize the formazan crystals with a solubilization buffer.

- Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC50 values for each drug alone and in combination using non-linear regression analysis.

- Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.

Protocol 2: In Vivo Tumor Xenograft Model

This protocol describes an in vivo study to evaluate the efficacy of this compound in combination with an immune checkpoint inhibitor in a murine tumor model.

1. Animal Model:

- Use immunocompetent mice (e.g., C57BL/6) for syngeneic tumor models (e.g., MC38).

- Acclimate the animals for at least one week before the start of the experiment.

2. Tumor Implantation:

- Subcutaneously implant a suspension of tumor cells into the flank of each mouse.

- Monitor tumor growth regularly using calipers.

3. Treatment Groups:

- When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into the following treatment groups (n=8-10 mice per group):

- Vehicle Control

- This compound alone

- Anti-PD-1 antibody alone

- This compound + Anti-PD-1 antibody

4. Drug Administration:

- Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

- Administer the anti-PD-1 antibody via intraperitoneal injection at a standard dose and schedule.

5. Monitoring and Endpoints:

- Measure tumor volume and body weight 2-3 times per week.

- Monitor the animals for any signs of toxicity.

- The primary endpoint is tumor growth inhibition. Secondary endpoints may include survival analysis and immunological analysis of the tumor microenvironment.

6. Data Analysis:

- Plot mean tumor volume ± SEM for each treatment group over time.

- Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.

- Analyze survival data using Kaplan-Meier curves and log-rank tests.

Visualizations

References

- 1. New combination therapy shows early promise against certain lung cancers - ecancer [ecancer.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting cancer via Golgi α-mannosidase II inhibition: How far have we come in developing effective inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of Golgi alpha-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergistic anticancer effect of cisplatin and Chal-24 combination through IAP and c-FLIPL degradation, Ripoptosome formation and autophagy-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibody-drug conjugates combinations in cancer treatment [explorationpub.com]

- 8. The promise and challenges of combination therapies with antibody-drug conjugates in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodology for Assessing AR524 Efficacy In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR524 has been identified as a novel inhibitor of Golgi mannosidase, demonstrating potential as a therapeutic agent through its ability to inhibit the formation of spheroids in human malignant cells[1]. This document provides a comprehensive guide to the in vitro assessment of this compound efficacy, outlining detailed protocols for key experiments, standardized data presentation formats, and visual workflows to ensure reproducible and comparable results. The methodologies described herein are designed to evaluate the cytotoxic, apoptotic, and anti-proliferative effects of this compound on cancer cell lines.

Core Efficacy Assays

A panel of in vitro assays is recommended to comprehensively evaluate the efficacy of this compound. These assays measure key indicators of cellular health and response to treatment, including cell viability, cytotoxicity, apoptosis, and the ability to form three-dimensional tumor spheroids.

Data Presentation

To facilitate clear comparison and interpretation of results, all quantitative data from the following assays should be summarized in a structured tabular format.

Table 1: Summary of this compound In Vitro Efficacy Data

| Assay Type | Cell Line | This compound Concentration (µM) | Endpoint Measured | Result (e.g., % Viability, % Cytotoxicity, Caspase Activity) | Standard Deviation |